N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c1-31(27,28)19-10-11-20-21(16-19)30-23(24-20)25(14-13-18-8-5-15-29-18)22(26)12-9-17-6-3-2-4-7-17/h2-8,10-11,15-16H,9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSBHHYUPZKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse scientific sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure can be described by the following IUPAC name:
IUPAC Name: N-(6-(methylsulfonyl)-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide
The synthesis typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenyl and thiophen-2-yl groups. Common reagents include halogenated compounds and sulfonyl chlorides under controlled conditions to ensure high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylsulfonyl group enhances its solubility and potential bioactivity. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, although specific pathways remain to be fully elucidated .
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of A431, A549, and H1299 cancer cells. The mechanism involved apoptosis promotion and cell cycle arrest, indicating potential therapeutic applications in oncology .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro assays have demonstrated that related benzothiazole derivatives can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess similar anti-inflammatory effects .
Antimicrobial Activity
Studies on benzothiazole derivatives have indicated promising antimicrobial properties. The minimal inhibitory concentration (MIC) values for certain derivatives were reported at 50 μg/mL against various pathogens. This highlights the potential for this compound to be explored further for its antimicrobial applications .
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels | |
| Antimicrobial | MIC = 50 μg/mL for various pathogens |
Case Studies
- Anticancer Study : A study evaluated a series of benzothiazole derivatives, including those structurally related to the target compound. The results demonstrated significant inhibition of cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest confirmed through Western blot analysis .
- Inflammation Model : Another study focused on assessing the anti-inflammatory effects of related compounds in a murine model. Results indicated a marked reduction in inflammatory markers following treatment with these derivatives, suggesting therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
The 6-position substituent on the benzothiazole ring significantly impacts physicochemical and biological properties. Key comparisons include:
- Hydrogen Bonding : Unlike the nitro group, the sulfonyl moiety can act as a hydrogen bond acceptor, which may enhance interactions with kinase active sites .
Pharmacokinetic Predictions
The target compound’s methylsulfonyl group could improve aqueous solubility (logP reduction) but may increase plasma protein binding, affecting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
